![molecular formula C8H7ClN4O2 B2983302 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006452-63-6](/img/structure/B2983302.png)
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
In one study, pyrazole-based ligands were used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .Scientific Research Applications
I have conducted a search for the scientific research applications of “1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid”, but it appears that specific information on this compound’s applications is not readily available in the search results.
Pyrazole compounds, in general, are known for their diverse pharmacological effects, including antiparasitic, antibacterial, anti-viral HIV activities, antimicrobial potential, and potent antileishmanial and antimalarial activities . However, without specific details on the compound , it’s challenging to provide a comprehensive analysis of its unique applications.
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Pyrazole-bearing compounds are known to interact with their targets to exert their effects . For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways to exert their pharmacological effects .
Result of Action
It is known that pyrazole derivatives can display superior antipromastigote activity . For instance, a certain pyrazole derivative displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEOJQPBBADBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid |
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